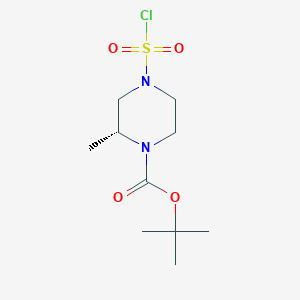
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid (3-HHPPA), also known as 3-hydroxy-3-hexanoyl-phenylpropionic acid, is a naturally occurring fatty acid found in the human body that is involved in a variety of physiological processes. It has been widely studied for its roles in energy production, metabolic regulation, and inflammation. In addition, 3-HHPPA has been used in a variety of laboratory experiments, including those involving cell culture, enzyme assays, and animal models.
Applications De Recherche Scientifique
3-HHPPA has been used in a variety of scientific research applications, including those involving cell culture, enzyme assays, and animal models. In cell culture studies, 3-HHPPA has been used to study the role of fatty acids in cellular metabolism, energy production, and inflammation. In enzyme assays, 3-HHPPA has been used to study the regulation of enzyme activity and the mechanisms of action of various enzymes. In animal models, 3-HHPPA has been used to study the effects of fatty acids on metabolism, energy production, and inflammation.
Mécanisme D'action
The mechanism of action of 3-HHPPA is not fully understood, but it is believed to act by binding to and activating a variety of cellular proteins, including G-protein coupled receptors, enzymes, and other proteins involved in metabolic regulation. In addition, 3-HHPPA is thought to modulate the activity of various enzymes involved in energy production and metabolism, as well as to regulate the expression of genes involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-HHPPA has been shown to have a variety of biochemical and physiological effects, including the regulation of energy production and metabolism, the regulation of inflammation, and the regulation of gene expression. In addition, 3-HHPPA has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-HHPPA in laboratory experiments has a number of advantages, including its ability to be synthesized in a variety of ways, its low toxicity, and its stability in a variety of conditions. In addition, 3-HHPPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the regulation of energy production, metabolism, and inflammation. However, there are a number of limitations to the use of 3-HHPPA in laboratory experiments, including its relatively low solubility in water and its tendency to degrade over time.
Orientations Futures
There are a number of potential future directions for research involving 3-HHPPA, including further investigation into its roles in energy production, metabolism, and inflammation. In addition, further research is needed to better understand the mechanisms of action of 3-HHPPA and its effects on gene expression. Furthermore, further research is needed to explore the potential therapeutic applications of 3-HHPPA, as well as its potential use as a dietary supplement. Finally, further research is needed to explore the potential toxicity of 3-HHPPA and its potential interactions with other drugs and dietary components.
Méthodes De Synthèse
3-HHPPA can be synthesized by a variety of methods, including the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst. It can also be synthesized through the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst. Other methods of synthesis include the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst and the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst.
Propriétés
IUPAC Name |
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZQVCSVMGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)

![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)




